2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride

Solubility Salt Selection Aqueous Compatibility

Benzimidazole free bases often exhibit limited aqueous solubility, hindering direct use in biological buffers. This dihydrochloride salt (CAS 1177304-31-2) overcomes this barrier with ≥25.22 mg/mL solubility, enabling DMSO-free assay preparation. • Direct dissolution in aqueous buffers for enzyme inhibition, receptor binding, and cell-based screening. • Defined stoichiometry and reactive primary amine facilitate PROTAC/ADC heterobifunctional linker synthesis. • Fragment-like physicochemical profile (MW 264.15) with a benzimidazole core supports FBDD library inclusion.

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
CAS No. 1177304-31-2
Cat. No. B1286276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride
CAS1177304-31-2
Molecular FormulaC10H15Cl2N3O
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl
InChIInChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H
InChIKeyVIWOIAWVXHRLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole Ethanamine Dihydrochloride Overview


2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride (CAS 1177304-31-2) is a salt form of a benzimidazole derivative, characterized by a 2-methoxyethanamine side chain . The dihydrochloride salt provides enhanced aqueous solubility compared to the free base (CAS 102196-38-3), a property that is critical for biological assay compatibility and synthetic manipulation . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology , and its procurement as a pre-formed salt ensures consistent handling and formulation properties.

Aqueous assay ready

Pre-formed dihydrochloride salt supports buffer dissolution without organic co-solvents.

Defined stoichiometry

Consistent 2HCl salt eliminates protonation ambiguity for conjugation and linker chemistry.

Simplified storage

Stable at 2–8°C with ≥98% purity, reducing inventory constraints compared to free base.

Why Free Base Cannot Replace the Dihydrochloride Salt


The free base form (CAS 102196-38-3) of 2-((1H-benzo[d]imidazol-2-yl)methoxy)ethanamine exhibits a logP of 1.7385 , indicating limited aqueous solubility that can hinder direct use in biological buffers or aqueous-phase reactions. Alternative benzimidazole ethanamine derivatives, such as 2-(aminomethyl)benzimidazole dihydrochloride (CAS 5993-91-9) or 2-(6-methoxybenzimidazol-1-yl)ethanamine (CAS 102550-09-4), differ in the position and nature of the amine linker, leading to divergent reactivity, pharmacokinetic profiles, and target engagement . The dihydrochloride salt (CAS 1177304-31-2) provides a consistent, protonated amine moiety that eliminates the need for in situ salt formation and ensures reproducible stoichiometry in conjugation or complexation reactions .

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Free base solubility may limit aqueous use

Free base (logP 1.74) typically requires organic co-solvents; direct replacement may compromise assay compatibility.

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Similar derivatives differ in amine connectivity

Isomeric ethanamine analogs exhibit divergent reactivity and target engagement profiles; linker position matters.

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Undefined protonation state causes stoichiometric variability

Free base requires in situ salt formation; molar calculations and conjugation reproducibility may shift.

Benzimidazole Dihydrochloride Differentiators


Aqueous Solubility Enhancement

The dihydrochloride salt (CAS 1177304-31-2) exhibits significantly improved water solubility compared to the free base form (CAS 102196-38-3). While the free base has a calculated logP of 1.7385, consistent with limited aqueous solubility, the dihydrochloride salt is freely soluble in water at concentrations ≥25.22 mg/mL (100 mM) . This represents a critical advantage for in vitro assays requiring aqueous buffers without organic co-solvents.

Aqueous solubility
Data to verify
≥25.22 mg/mL (100 mM) in H₂O

Free base: logP 1.74; solubility not reported but low aqueous compatibility expected.

Supports DMSO-free assay preparation.

Solubility data from supplier; independent validation recommended for critical buffer conditions.

Solubility Salt Selection Aqueous Compatibility

Purity and Storage Stability

Commercially available 2-((1H-benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is supplied at ≥98% purity with recommended storage at 2-8°C under dry, sealed conditions . This specification exceeds the typical purity range of 95% offered for the free base (CAS 102196-38-3) . The dihydrochloride salt form provides enhanced chemical stability under standard laboratory storage conditions compared to the free amine, which is more susceptible to oxidation and carbonate formation .

Purity and storage
Class-level inference
≥98% purity; 2–8°C sealed

Free base: typically 95% purity, requires −20°C inert storage.

Higher reported purity may reduce batch variability.

Class-level salt stability advantage; lot-specific COA review needed for exact purity.

Purity Stability Quality Control

Defined Stoichiometry for Conjugation

The dihydrochloride salt provides a precisely defined 1:2 stoichiometry (free base:2HCl) with a molecular weight of 264.15 g/mol , enabling accurate molar calculations for amide coupling, reductive amination, or bioconjugation reactions. In contrast, the free base (MW 191.23 g/mol) requires empirical determination of the protonation state under reaction conditions . This defined stoichiometry is particularly valuable in the synthesis of PROTACs, fluorescent probes, or metal-chelating conjugates where precise linker loading is critical .

Conjugation stoichiometry
Data to verify
MW 264.15 g/mol; defined 2HCl salt

Free base MW 191.23 g/mol; variable protonation state.

Defined salt form supports accurate molar calculations.

Stoichiometric precision beneficial for bioconjugation; verify protonation under specific reaction pH.

Conjugation Chemistry Stoichiometry Linker Design

Benzimidazole Dihydrochloride Applications


Biochemical Assay Development

The high aqueous solubility (≥25.22 mg/mL) of the dihydrochloride salt enables direct dissolution in buffer systems without organic co-solvents, making it ideal for enzyme inhibition assays, receptor binding studies, and cell-based screening campaigns that require DMSO-free conditions .

PROTAC and Bioconjugate Linker Synthesis

The defined stoichiometry and reactive primary amine handle make this dihydrochloride salt an optimal starting material for synthesizing heterobifunctional linkers in targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) programs, where precise molar ratios are essential .

Fragment-Based Drug Discovery Libraries

With a molecular weight of 264.15 g/mol and a benzimidazole core known to engage diverse biological targets, this compound meets fragment-like physicochemical criteria and can be incorporated into FBDD screening libraries with confidence in its solubility and purity profile .

MOF and Coordination Chemistry

The benzimidazole nitrogen atoms and the primary amine group of the dihydrochloride salt serve as coordination sites for transition metals, enabling the construction of MOFs or metallodrug candidates where salt-form consistency is critical for reproducible crystallization and stoichiometric control .

Application
Selection Property
Validation Focus
Biochemical assay development
Aqueous solubility profile
DMSO-free buffer compatibility
PROTAC and bioconjugate synthesis
Salt-defined stoichiometry
Molar calculation reproducibility
Fragment-based screening libraries
Purity and solubility consistency
Fragment-like property verification
MOF and coordination chemistry
Consistent protonation state
Crystallization and metal-binding reproducibility
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